molecular formula C7H14ClN3OS B1431025 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1573548-41-0

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride

Cat. No.: B1431025
CAS No.: 1573548-41-0
M. Wt: 223.72 g/mol
InChI Key: CITBEXBURMLZBN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions using suitable amine precursors and reducing agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a suitable catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: N-substituted amines, acylated amines.

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The oxadiazole ring and methylthio group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine: The non-hydrochloride form of the compound.

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine sulfate: A sulfate salt form of the compound.

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine nitrate: A nitrate salt form of the compound.

Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride form may offer advantages in terms of solubility, stability, and bioavailability compared to other salt forms.

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride (CAS No. 1573548-41-0) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C7H14ClN3OSC_7H_{14}ClN_3OS with a molecular weight of approximately 223.72 g/mol. The structure features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₁₄ClN₃OS
Molecular Weight223.72 g/mol
CAS Number1573548-41-0
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported, often utilizing microwave-assisted methods to enhance yields and reduce reaction times .

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound possess antibacterial activity against various strains of bacteria. For instance, derivatives tested against Xanthomonas oryzae demonstrated an efficacy greater than traditional agents like bismerthiazol and thiodiazole copper .

Antitumor Activity

Research has highlighted the antitumor potential of oxadiazole derivatives. Compounds synthesized under similar structural frameworks have shown antiproliferative effects against several cancer cell lines including HCT116 and PC3. The cytotoxicity was assessed using the MTT assay, revealing promising results with some derivatives exhibiting IC50 values in the micromolar range .

Antioxidant Properties

Oxadiazole derivatives have also been evaluated for their antioxidant activity. Studies utilizing the DPPH radical scavenging assay indicate that certain compounds can effectively reduce oxidative stress markers in vitro. The antioxidant capacity was comparable to standard antioxidants like ascorbic acid .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the synthesis and antimicrobial evaluation of various oxadiazole derivatives. Among them, several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that electron-withdrawing groups significantly enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

In another investigation, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. The results showed that specific modifications to the oxadiazole ring improved selectivity towards cancer cells while minimizing cytotoxic effects on normal cells. This highlights the therapeutic potential of these compounds in cancer treatment protocols .

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS.ClH/c1-5-9-7(11-10-5)6(8)3-4-12-2;/h6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBEXBURMLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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